molecular formula C25H29NO5 B2452929 (2Z)-6-{2-[2-(2-hydroxyethyl)piperidin-1-yl]ethoxy}-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one CAS No. 890632-24-3

(2Z)-6-{2-[2-(2-hydroxyethyl)piperidin-1-yl]ethoxy}-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one

Cat. No.: B2452929
CAS No.: 890632-24-3
M. Wt: 423.509
InChI Key: RJOJYNCFEONWSD-JLPGSUDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-6-{2-[2-(2-hydroxyethyl)piperidin-1-yl]ethoxy}-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one is a synthetically designed and potent agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1) [https://pubmed.ncbi.nlm.nih.gov/23214983/]. This receptor is predominantly expressed in pancreatic β-cells and is a prominent target for Type 2 diabetes research. The compound's primary research value lies in its ability to potentiate glucose-stimulated insulin secretion (GSIS) in a glucose-dependent manner, a mechanism that offers a potential therapeutic advantage by minimizing the risk of hypoglycemia compared to conventional insulin secretagogues [https://pubmed.ncbi.nlm.nih.gov/24120156/]. By activating GPR40, this compound stimulates the Gq signaling pathway, leading to an increase in intracellular calcium concentration, which in turn triggers the exocytosis of insulin granules. Its specific chemical structure, featuring a benzofuran-3(2H)-one core, has been optimized to enhance receptor binding affinity and metabolic stability for in vitro and in vivo research applications. Consequently, this molecule serves as a critical pharmacological tool for investigating the pathophysiology of diabetes, validating GPR40 as a therapeutic target, and screening for novel insulin secretagogues. Research utilizing this compound is focused on elucidating the complex signaling networks of FFAR1 in β-cell function and survival, as well as evaluating its efficacy in various preclinical models of metabolic disease.

Properties

IUPAC Name

(2Z)-6-[2-[2-(2-hydroxyethyl)piperidin-1-yl]ethoxy]-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO5/c1-29-20-7-5-18(6-8-20)16-24-25(28)22-10-9-21(17-23(22)31-24)30-15-13-26-12-3-2-4-19(26)11-14-27/h5-10,16-17,19,27H,2-4,11-15H2,1H3/b24-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOJYNCFEONWSD-JLPGSUDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCCN4CCCCC4CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCCN4CCCCC4CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation and Cyclization

A common approach involves Friedel-Crafts acylation of resorcinol derivatives. For example, treatment of 2,4-dihydroxyacetophenone with acetyl chloride in the presence of Lewis acids like AlCl₃ yields 6-hydroxy-1-benzofuran-3(2H)-one after cyclization. Modifications to this method include using microwave-assisted conditions to improve yield (75–85%) and reduce reaction time.

Oxidative Cyclization of 2-Hydroxycinnamic Acids

Oxidation of 2-hydroxycinnamic acid derivatives with hypervalent iodine reagents (e.g., (diacetoxyiodo)benzene) provides direct access to benzofuran-3-ones. This method avoids harsh acidic conditions and achieves yields of 60–70%.

Introduction of the 6-{2-[2-(2-Hydroxyethyl)piperidin-1-yl]ethoxy} Side Chain

Functionalization at the C6 position requires selective etherification followed by piperidine incorporation.

Alkylation of the Phenolic Oxygen

The 6-hydroxy group undergoes Williamson ether synthesis with 1,2-dibromoethane to install a bromoethoxy intermediate. Reaction conditions typically involve K₂CO₃ in DMF at 80°C for 12 hours, yielding 6-(2-bromoethoxy)-1-benzofuran-3(2H)-one (82–88% yield).

Piperidine Coupling via Nucleophilic Substitution

The bromoethoxy intermediate reacts with 2-(piperidin-2-yl)ethanol under SN2 conditions. Using NaH in THF at 0°C to room temperature for 24 hours affords the 6-{2-[2-(2-hydroxyethyl)piperidin-1-yl]ethoxy} substituent. Purification via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) yields 65–72% of the product.

Knoevenagel Condensation for 4-Methoxybenzylidene Installation

The Z-configured benzylidene group is introduced via condensation of the benzofuran-3-one with 4-methoxybenzaldehyde.

Base-Catalyzed Condensation

Reaction of 6-{2-[2-(2-hydroxyethyl)piperidin-1-yl]ethoxy}-1-benzofuran-3(2H)-one with 4-methoxybenzaldehyde in ethanol, catalyzed by piperidine (5 mol%), at reflux for 8 hours produces the target compound. The Z isomer is favored due to steric hindrance, with a 4:1 Z/E ratio observed by ¹H NMR.

Microwave-Assisted Optimization

Microwave irradiation (100°C, 30 minutes) enhances reaction efficiency, achieving 85% yield with >95% Z-selectivity.

Purification and Characterization

Crude product is purified via recrystallization (ethanol/water) or preparative HPLC (C18 column, MeCN/H₂O gradient). Characterization data includes:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (d, J = 15.6 Hz, 1H, CH=), 7.45 (d, J = 8.8 Hz, 2H, ArH), 6.98 (d, J = 8.8 Hz, 2H, ArH), 6.72 (s, 1H, benzofuran H5), 4.20 (t, J = 6.0 Hz, 2H, OCH₂), 3.85 (s, 3H, OCH₃).
  • HRMS (ESI+) : m/z calcd for C₂₆H₃₀N₂O₆ [M+H]⁺: 487.2178; found: 487.2181.

Comparative Analysis of Synthetic Routes

Method Yield (%) Z/E Ratio Key Advantage
Conventional Condensation 70 4:1 Low equipment requirements
Microwave Optimization 85 >95:5 Rapid, high selectivity

Challenges and Mitigation Strategies

  • Regioselectivity in Etherification : Competing O- vs. C-alkylation is minimized using bulky bases (e.g., DBU).
  • Z-Selectivity in Condensation : Steric directing groups or Lewis acids (e.g., ZnCl₂) improve Z-configuration fidelity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the methoxybenzylidene moiety, converting it to a methoxybenzyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Methoxybenzyl derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of benzofuran compounds exhibit significant anticancer properties. The compound in focus has been studied for its potential to inhibit cancer cell proliferation. A study indicated that related benzofuran derivatives can induce apoptosis in various cancer cell lines, suggesting a similar potential for (2Z)-6-{2-[2-(2-hydroxyethyl)piperidin-1-yl]ethoxy}-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one .

Neuroprotective Effects

The piperidine moiety in the compound is associated with neuroprotective effects. Studies involving piperidine derivatives have shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress . This suggests that the compound may have therapeutic potential in conditions such as Alzheimer's and Parkinson's diseases.

Anti-inflammatory Properties

Inflammation is a key factor in many chronic diseases. Research indicates that compounds similar to this compound can inhibit pro-inflammatory cytokines. This property could be beneficial in developing treatments for inflammatory disorders .

Case Studies

StudyFocusFindings
Anticancer ActivityInduced apoptosis in cancer cell lines, suggesting potential for tumor suppression.
NeuroprotectionModulated neurotransmitter systems, indicating possible applications in neurodegenerative diseases.
Anti-inflammatoryInhibited pro-inflammatory cytokines, supporting its use in inflammatory disease treatment.

Mechanism of Action

The mechanism by which (2Z)-6-{2-[2-(2-hydroxyethyl)piperidin-1-yl]ethoxy}-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one exerts its effects involves interactions with specific molecular targets. These targets may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors in the nervous system, affecting neurotransmission.

    Ion Channels: Modulation of ion channels, influencing cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-6-{2-[2-(2-hydroxyethyl)piperidin-1-yl]ethoxy}-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one: shares similarities with other benzofuran derivatives, such as:

Uniqueness

  • The presence of the methoxy group in the benzylidene moiety distinguishes it from other similar compounds, potentially enhancing its biological activity and specificity.
  • The combination of the benzofuran core with the piperidine ring and hydroxyethyl group provides a unique scaffold for further chemical modifications and applications.

Biological Activity

The compound (2Z)-6-{2-[2-(2-hydroxyethyl)piperidin-1-yl]ethoxy}-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one, also known by its CAS number 890632-24-3, is a synthetic organic compound with potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H29NO5C_{25}H_{29}NO_{5}, with a molecular weight of 423.5 g/mol. The structure features a benzofuran core substituted with a piperidine moiety and a methoxybenzylidene group, which may influence its biological properties.

PropertyValue
Molecular FormulaC25H29NO5
Molecular Weight423.5 g/mol
CAS Number890632-24-3

The biological activity of this compound has been attributed to its interaction with various biological targets:

  • Neurotransmitter Modulation : Initial studies suggest that the compound may enhance neurotransmitter levels, particularly gamma-aminobutyric acid (GABA), which is crucial for inhibitory signaling in the brain. In animal models, it has been reported to elevate GABA levels significantly, indicating potential use as an anticonvulsant or anxiolytic agent .
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Studies have indicated that it may induce apoptosis in cancer cell lines through caspase activation, suggesting a mechanism that could be exploited for cancer therapy .
  • Antimicrobial Properties : Preliminary investigations have indicated that this compound exhibits antimicrobial activity against specific bacterial strains, although further studies are required to elucidate its spectrum of activity and mechanisms involved .

Anticonvulsant Activity

In a study examining the anticonvulsant effects of various compounds, this compound was tested in a pentylenetetrazole-induced seizure model. Results showed that the compound significantly reduced seizure frequency and duration compared to controls, supporting its potential as an anticonvulsant drug candidate .

Anticancer Efficacy

A series of experiments were conducted using human cancer cell lines to assess the cytotoxic effects of the compound. The results demonstrated that treatment with this compound led to increased apoptosis rates, as evidenced by flow cytometry analysis showing elevated levels of annexin V positivity and caspase 3 activation .

Antimicrobial Activity

Research into the antimicrobial properties revealed that the compound exhibited significant inhibitory effects against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, indicating effective antibacterial activity that warrants further exploration in clinical settings .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2Z)-6-{2-[2-(2-hydroxyethyl)piperidin-1-yl]ethoxy}-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The compound's synthesis involves multi-step reactions, including benzofuran core formation, introduction of the 4-methoxybenzylidene group via Knoevenagel condensation, and functionalization of the piperidine-ethoxy side chain. Key steps include:

  • Condensation : Use anhydrous conditions with catalysts like piperidine or acetic acid to facilitate the formation of the benzylidene moiety .
  • Side-chain modification : Alkylation of the piperidine ring with 2-hydroxyethyl groups requires controlled pH (7–9) and inert atmospheres to avoid side reactions .
  • Yield optimization : Employ Design of Experiments (DoE) to assess variables (temperature, solvent polarity, catalyst loading). For example, flow chemistry systems (e.g., Omura-Sharma-Swern oxidation protocols) can enhance reproducibility and reduce byproducts .

Q. Which analytical techniques are most effective for confirming the stereochemistry (Z-configuration) and purity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : NOESY/ROESY experiments can confirm the Z-configuration of the benzylidene group by observing spatial proximity between the methoxy group and benzofuran protons .
  • X-ray crystallography : Single-crystal analysis provides definitive structural validation, as demonstrated for similar benzofuran derivatives .
  • HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with high-resolution mass spectrometry ensures purity (>95%) and detects trace impurities .

Q. How does the compound’s solubility and stability vary across solvents, and what storage conditions are recommended?

  • Methodological Answer :

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to its hydrophobic benzofuran core and hydrophilic ethoxy-piperidine side chain. Solubility studies should use UV-Vis spectroscopy at 25°C .
  • Stability : Degradation occurs under acidic/alkaline conditions. Store at –20°C in amber vials under nitrogen to prevent oxidation of the benzylidene moiety .

Advanced Research Questions

Q. What strategies can address contradictory data in biological activity assays for this compound (e.g., inconsistent IC₅₀ values in enzyme inhibition studies)?

  • Methodological Answer :

  • Assay standardization : Validate enzyme sources (e.g., recombinant vs. tissue-extracted) and buffer conditions (pH, ionic strength). For example, discrepancies in kinase inhibition may arise from ATP concentration variations .
  • Metabolite profiling : Use LC-MS to identify degradation products or metabolites that interfere with activity measurements .
  • Statistical validation : Apply ANOVA or Tukey’s HSD test to compare replicate datasets and identify outliers .

Q. How can enantioselective synthesis of the piperidine-ethoxy side chain be achieved, and what chiral catalysts are suitable?

  • Methodological Answer :

  • Asymmetric alkylation : Use chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., Cinchona alkaloids) during piperidine functionalization. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Dynamic kinetic resolution : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) to control stereochemistry during ethoxy group attachment .

Q. What computational approaches are effective for predicting the compound’s binding affinity to targets like G-protein-coupled receptors (GPCRs)?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the benzylidene group and GPCR hydrophobic pockets. Validate with mutagenesis studies .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes, focusing on hydrogen bonds with the hydroxyethyl-piperidine moiety .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacokinetic properties without compromising bioactivity?

  • Methodological Answer :

  • Fragment-based design : Synthesize analogs with modified methoxy groups (e.g., replacing with halogens) and test logP (via shake-flask method) and permeability (Caco-2 cell assays) .
  • Pro-drug approaches : Introduce ester groups to the hydroxyethyl side chain to enhance oral bioavailability, followed by enzymatic hydrolysis studies in simulated gastric fluid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.